![molecular formula C19H12N2O2 B11836815 Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl- CAS No. 61416-91-9](/img/structure/B11836815.png)
Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-2-PHENYLBENZO[G]QUINAZOLINE-5,10-DIONE is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-PHENYLBENZO[G]QUINAZOLINE-5,10-DIONE typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. Common synthetic methods include:
Aza-Diels-Alder Reaction: This method involves the reaction of imines with electron-rich alkenes to form quinazoline derivatives.
Microwave-Assisted Reaction: This technique accelerates the reaction process and improves yields by using microwave irradiation.
Metal-Mediated Reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of 4-METHYL-2-PHENYLBENZO[G]QUINAZOLINE-5,10-DIONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-PHENYLBENZO[G]QUINAZOLINE-5,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products Formed
Quinazoline N-oxides: Formed through oxidation.
Dihydroquinazoline Derivatives: Formed through reduction.
Substituted Quinazolines: Formed through substitution reactions.
Scientific Research Applications
4-METHYL-2-PHENYLBENZO[G]QUINAZOLINE-5,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-2-PHENYLBENZO[G]QUINAZOLINE-5,10-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-PHENYLQUINAZOLINE-4(3H)-ONE: Another quinazoline derivative with similar biological activities.
4-METHYLQUINAZOLINE-2,5(1H,3H)-DIONE: Shares structural similarities and exhibits comparable pharmacological properties.
Uniqueness
4-METHYL-2-PHENYLBENZO[G]QUINAZOLINE-5,10-DIONE stands out due to its unique substitution pattern on the quinazoline ring, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
CAS No. |
61416-91-9 |
|---|---|
Molecular Formula |
C19H12N2O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-methyl-2-phenylbenzo[g]quinazoline-5,10-dione |
InChI |
InChI=1S/C19H12N2O2/c1-11-15-16(21-19(20-11)12-7-3-2-4-8-12)18(23)14-10-6-5-9-13(14)17(15)22/h2-10H,1H3 |
InChI Key |
YWTZQGYRMPYEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


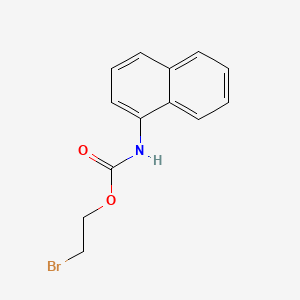


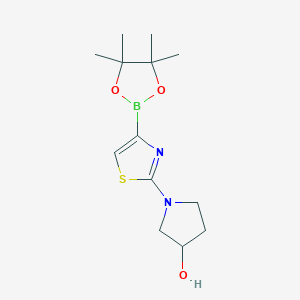

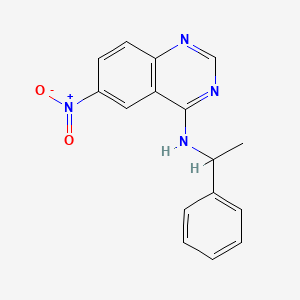
![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)
![2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11836780.png)
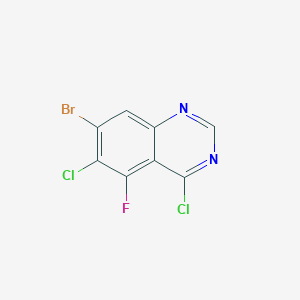


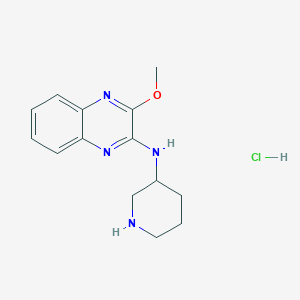
![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)
